(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound's complete chemical designation reflects the precise positioning of functional groups within the triazole framework, where the cyclobutyl substituent occupies the nitrogen-1 position of the 1,2,3-triazole ring, and the methanamine group is attached to the carbon-4 position. This nomenclature system ensures unambiguous identification of the compound's connectivity pattern and stereochemical relationships.
The molecular formula of this compound is C₇H₁₂N₄, with a molecular weight of 152.20 grams per mole. The compound's International Chemical Identifier key, UJWLERVHLXKMIG-UHFFFAOYSA-N, provides a unique computational fingerprint for database searches and structural verification. The triazole ring system exhibits characteristic aromatic properties due to the delocalization of six pi electrons across the five-membered heterocycle, consistent with Hückel's rule for aromaticity.
Table 1: Structural Parameters of this compound
The structural architecture of this compound demonstrates the fundamental characteristics of 1,2,3-triazole derivatives, where all ring atoms adopt sp² hybridization and maintain planarity. The cyclobutyl substituent at the nitrogen-1 position introduces conformational flexibility and steric bulk that can significantly influence the compound's three-dimensional structure and intermolecular interactions. The methanamine functionality at the carbon-4 position provides a basic center capable of hydrogen bonding and ionic interactions, expanding the compound's potential for biological activity.
Spectroscopic analysis of related triazole derivatives indicates that the 1,2,3-triazole ring exhibits characteristic nuclear magnetic resonance signals, with the carbon-4 and carbon-5 positions displaying distinct chemical shifts that reflect their different electronic environments. The cyclobutyl group contributes additional complexity to the spectroscopic signature through its unique ring strain and conformational dynamics, while the methanamine group typically produces characteristic signals in both proton and carbon nuclear magnetic resonance spectra.
Historical Development in Triazole-Based Compound Research
The historical development of triazole-based compound research traces its origins to the pioneering work of Rolf Huisgen in the 1960s, who introduced the revolutionary concept of 1,3-dipolar cycloadditions for the synthesis of five-membered heterocycles. Huisgen's systematic investigation of 1,3-dipolar cycloadditions provided the theoretical framework and practical methodology that would eventually enable the efficient synthesis of 1,2,3-triazole derivatives, including compounds like this compound. The seminal publication by Huisgen in 1963 remains one of the most cited works in heterocyclic chemistry and established the foundation for modern triazole synthesis.
The evolution of triazole chemistry accelerated significantly with the development of copper-catalyzed azide-alkyne cycloaddition reactions in 2002, independently reported by Morten Meldal and the research groups of Valery Fokin and K. Barry Sharpless. This breakthrough methodology, often referred to as "click chemistry," revolutionized the accessibility of 1,2,3-triazole derivatives by providing highly regioselective and efficient synthetic routes. The copper-catalyzed variant of the Huisgen cycloaddition enabled the synthesis of 1,4-regioisomers of 1,2,3-triazoles as sole products, fundamentally changing the landscape of triazole-based drug discovery and materials science.
Table 2: Milestones in Triazole Chemistry Development
The mechanistic understanding of triazole formation underwent continuous refinement throughout this historical period, with extensive quantum mechanical calculations ultimately supporting Huisgen's original proposal of a concerted cycloaddition mechanism. The recognition that 1,3-dipolar cycloadditions proceed through highly ordered transition states with large negative entropies of activation provided crucial insights into the stereospecificity and regioselectivity observed in triazole synthesis. These mechanistic studies laid the groundwork for the rational design of triazole derivatives with specific substitution patterns, such as the cyclobutyl and methanamine substituents found in the target compound.
Contemporary research in triazole chemistry has focused increasingly on the development of novel synthetic methodologies and the exploration of structure-activity relationships within triazole-based compound libraries. The emergence of microwave-assisted synthesis, green chemistry approaches, and advanced catalytic systems has further expanded the synthetic accessibility of complex triazole derivatives. These developments have enabled the preparation of compounds like this compound through efficient and scalable synthetic routes, supporting their evaluation in various research applications.
Position Within 1,2,3-Triazole Derivative Classification Systems
The classification of this compound within the broader taxonomy of 1,2,3-triazole derivatives reflects both its structural characteristics and its synthetic accessibility. The fundamental distinction between 1,2,3-triazole and 1,2,4-triazole isomers represents the primary level of classification within the triazole family, with the 1,2,3-isomer characterized by the adjacent positioning of all three nitrogen atoms within the five-membered ring. This structural arrangement imparts unique electronic properties and hydrogen bonding patterns that distinguish 1,2,3-triazoles from their 1,2,4-isomers in terms of stability, reactivity, and biological activity.
Within the 1,2,3-triazole subfamily, compounds are further classified according to their substitution patterns at the nitrogen-1, carbon-4, and carbon-5 positions. The presence of a cyclobutyl group at the nitrogen-1 position places this compound within the category of nitrogen-alkylated 1,2,3-triazoles, a class distinguished by enhanced stability and modified electronic properties compared to unsubstituted triazoles. The cyclobutyl substituent represents a particularly interesting structural motif due to its unique ring strain and conformational properties, which can influence both the compound's physical properties and its biological interactions.
Table 3: Classification Hierarchy for this compound
The carbon-4 substitution pattern of this compound with a methanamine group represents another important classification criterion within 1,2,3-triazole chemistry. This substitution pattern is characteristic of triazoles derived from azide-alkyne cycloaddition reactions where the alkyne component bears a suitable precursor to the methanamine functionality. The presence of the primary amine group significantly influences the compound's basicity, hydrogen bonding capacity, and potential for further chemical modification.
From a synthetic perspective, this compound belongs to the class of triazoles accessible through copper-catalyzed azide-alkyne cycloaddition methodology. This synthetic classification is particularly relevant for understanding the compound's regiochemistry, as copper-catalyzed reactions predominantly yield 1,4-disubstituted 1,2,3-triazoles rather than the 1,5-regioisomers that can be obtained through thermal cycloaddition processes. The regioselectivity of the copper-catalyzed process ensures predictable substitution patterns and facilitates the systematic exploration of structure-activity relationships within this compound class.
Properties
IUPAC Name |
(1-cyclobutyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-6-5-11(10-9-6)7-2-1-3-7/h5,7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSUITIGNQEFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most widely used and reliable method to prepare 1,2,3-triazole derivatives including this compound.
- Starting Materials: A cyclobutyl-substituted terminal alkyne and an azidomethanamine or its protected derivative.
- Catalyst System: Copper sulfate (CuSO4) reduced in situ to Cu(I) by sodium ascorbate.
- Solvent: Typically a mixture of tert-butanol and water (1:1) or acetone/water mixtures.
- Reaction Conditions: Room temperature stirring for 2–16 hours until complete conversion as monitored by TLC.
- Workup: Extraction with ethyl acetate and water, drying over sodium sulfate, and concentration under reduced pressure.
- Purification: Column chromatography using hexane/ethyl acetate mixtures.
This method yields the desired triazole with high regioselectivity and excellent yields (up to 98%) due to the copper(I)-catalyzed regioselective 1,4-disubstituted triazole formation.
Modification and Purification
- The product is often isolated as a free base or as its dihydrochloride salt to enhance stability and handling.
- American Elements lists this compound dihydrochloride with high purity grades available, indicating the feasibility of salt formation post-synthesis for pharmaceutical or research applications.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Cyclobutyl alkyne + azidomethanamine, CuSO4/NaAsc | Up to 98% | High regioselectivity, mild conditions, broad substrate scope | Requires copper catalyst, sensitive to some functional groups |
| One-Pot Acylation & Cyclization | Amine + cyclobutyl acyl chloride, acidified MeOH/H2O | High (reported for analogs) | Efficient, no isolation of intermediates | Availability of acyl halides, reaction optimization needed |
| Salt Formation Post-Synthesis | HCl treatment of free base | Quantitative | Improved stability and purity | Additional purification step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological systems.
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent at the 1-position of the triazole ring significantly influences molecular properties. Key analogs include:
Key Observations :
- Cyclobutyl introduces steric strain and conformational rigidity compared to planar phenyl or flexible benzyl groups. This may enhance selectivity in biological targets but reduce solubility due to hydrophobicity .
- Phenyl and benzyl substituents are widely used in drug discovery for their balanced lipophilicity and synthetic accessibility .
Key Challenges :
- Cyclobutyl azide precursors may require multi-step synthesis, increasing complexity.
- Solubility issues (observed in phenyl analogs in toluene ) may necessitate polar solvents like methanol or DMF.
Physicochemical Properties
Substituents critically impact solubility, stability, and reactivity:
- Solubility: Phenyl-substituted analogs exhibit poor solubility in nonpolar solvents (e.g., toluene), necessitating methanol or mixed solvents . Cyclobutyl’s hydrophobicity may exacerbate this, requiring formulation adjustments.
- Stability : Electron-withdrawing groups (e.g., bromine in ) enhance stability toward oxidation, while strained cyclobutyl may increase susceptibility to ring-opening under acidic conditions.
Inference for Cyclobutyl Analog :
- The strained cyclobutyl group could modulate binding to enzymes (e.g., kinase or protease targets) by inducing unique conformations. However, excessive hydrophobicity might limit bioavailability.
Biological Activity
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a cyclobutyl group, may confer distinct steric and electronic properties that influence its interactions with biological targets.
- Molecular Formula : C7H12N4
- Molecular Weight : 152.20 g/mol
- IUPAC Name : (1-cyclobutyltriazol-4-yl)methanamine
- CAS Number : 1780443-37-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing their activity. Additionally, the compound may participate in redox reactions, altering the redox state of biological systems.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various triazole compounds demonstrated that this compound exhibits notable activity against a range of bacterial strains. The compound's mechanism involves inhibiting cell wall synthesis and disrupting membrane integrity .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's effectiveness varied among different cancer types, suggesting a selective action that warrants further investigation .
Case Study 1: Antimicrobial Screening
A comprehensive screening of triazole derivatives including this compound revealed the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that this compound has potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Efficacy
In a study evaluating the anticancer effects of various triazole derivatives on human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
The results suggest that this compound is particularly effective against breast cancer cells compared to other types .
Q & A
Q. What are the standard synthetic routes for (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
- Triazole ring formation : Reacting a cyclobutyl azide with propargylamine under Cu(I) catalysis .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Adjusting temperature (60–80°C), solvent (THF or DMF), and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) to improve yields .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : H and C NMR to verify cyclobutyl and triazole proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Q. How is the biological activity of this compound initially screened in vitro?
- Enzyme inhibition assays : Test against targets like monoamine oxidase (MAO) or microbial enzymes using fluorogenic substrates .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Structural analogs comparison : Assess substituent effects (e.g., replacing cyclobutyl with oxetane or fluorophenyl groups) on target binding .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors .
- Metabolic stability : Liver microsome assays to identify degradation pathways affecting activity .
Q. What strategies improve the solubility of this compound for in vivo studies?
- Salt formation : Prepare hydrochloride salts via HCl gas bubbling in diethyl ether, enhancing aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for intravenous administration .
- Prodrug design : Introduce phosphate or acetyl groups cleaved enzymatically in vivo .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with MAO-A/B or microbial enzymes .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
- MD simulations : Analyze triazole ring flexibility and cyclobutyl group steric effects on target engagement .
Q. What crystallographic methods are employed to determine the 3D structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and refine structures using SHELXL .
- Key parameters : Monitor hydrogen bonding between the triazole NH and cyclobutyl C-H groups for lattice stabilization .
- Twinned data refinement : Apply SHELXL’s TWIN and BASF commands for challenging crystals .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
